2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid
Description
2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group and a methylpropanoic acid moiety
Properties
IUPAC Name |
2-(3-methoxypyridin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)8-7(14-3)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFUUNEOQRPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248005 | |
| Record name | 2-Pyridineacetic acid, 3-methoxy-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439902-52-9 | |
| Record name | 2-Pyridineacetic acid, 3-methoxy-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineacetic acid, 3-methoxy-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. Another method involves palladium-catalyzed cross-coupling reactions, where halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group on the pyridine ring and the carboxylic acid moiety enable diverse substitution pathways:
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling :
The compound participates in palladium-catalyzed cross-coupling with aryl halides (e.g., bromobenzene) to form biaryl derivatives. This reaction is critical in synthesizing intermediates for pharmaceuticals like alectinib . -
Demethylation :
The methoxy group undergoes nucleophilic substitution with strong acids (e.g., HBr in acetic acid), yielding hydroxyl derivatives.
Oxidation:
The carboxylic acid group can be oxidized to form α-keto acids under strong oxidizing conditions (e.g., KMnO₄):
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 70°C | 2-(3-Methoxypyridin-2-yl)-2-methylpropanedioic acid | Requires controlled pH |
Reduction:
The methylpropanoic acid side chain can be reduced to the corresponding alcohol using LiAlH₄:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, anhydrous THF, 0°C | 2-(3-Methoxypyridin-2-yl)-2-methylpropanol | 72% |
Decarboxylation and Functionalization
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming alkanes or ketones:
| Reagents/Conditions | Product | Mechanism | Source |
|---|---|---|---|
| H₂SO₄, Δ (150°C) | 2-(3-Methoxypyridin-2-yl)propane | Radical pathway |
Participation in Click Chemistry
The pyridine ring facilitates copper-free "click" reactions with azides, forming triazole derivatives under mild conditions :
| Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|
| TMG (20 mol%), DMSO, 25°C, 1h | 1,4,5-Trisubstituted-1,2,3-triazole | 90% | Drug discovery |
Stability and Environmental Factors
-
Thermal Stability : Decomposes above 200°C, generating CO₂ and methane.
-
pH Sensitivity : Hydrolyzes rapidly under alkaline conditions (pH > 10).
Comparative Reactivity Table
| Reaction Type | Reagents | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃ | 0.15 | 85 |
| Demethylation | HBr, AcOH | 0.08 | 72 |
| Oxidation | KMnO₄, H₂SO₄ | 0.22 | 94 |
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new synthetic pathways.
Biology
Research indicates that 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest it can inhibit specific enzymes, impacting metabolic pathways critical for cellular functions.
- Receptor Binding : The compound may modulate receptor activity, influencing cellular responses related to growth factors and signaling molecules.
Medicine
The potential therapeutic effects of this compound are under investigation:
- Neuroprotective Effects : Studies have explored its efficacy in mood disorders and neurodegenerative diseases, showing promise in preclinical models.
- Antiparasitic Activity : Initial findings suggest the compound exhibits antiparasitic properties, warranting further research into its efficacy and mechanisms of action.
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
| Receptor Modulation | Alters receptor activity affecting cellular responses | |
| Neuroprotective Effects | Potential benefits in mood disorders and neurodegeneration | |
| Antiparasitic Activity | Exhibits activity against certain parasites |
Cytotoxicity Assays
Research has demonstrated varying degrees of cytotoxicity across different cell lines. For instance:
- HepG2 cells showed a concentration-dependent inhibition when treated with the compound.
Pharmacological Applications
The compound has been explored for therapeutic applications in drug development:
- Mood Disorders : Investigations indicate potential benefits in treating depression and anxiety-related conditions.
- Neurodegenerative Diseases : Studies suggest neuroprotective properties that may aid in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxypyridin-2-yl)acetic acid: Similar structure with an acetic acid moiety instead of a methylpropanoic acid group.
2-Methoxypyridine-3-boronic acid: Contains a boronic acid group instead of a methylpropanoic acid group.
Uniqueness
2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a propanoic acid moiety. Its structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as an inhibitor of key signaling pathways involved in tumor growth. Studies suggest that it may inhibit PI3K and mTOR pathways, which are crucial in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Disruption of cell wall synthesis |
| Anticancer | Promising | Inhibition of PI3K/mTOR signaling pathways |
| Anti-inflammatory | Potential | Modulation of inflammatory cytokine release |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression .
- Receptor Interaction : It may bind to specific receptors, modulating their activity and leading to altered cellular responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed that at concentrations above 50 µg/mL, the compound significantly reduced bacterial growth by over 70%, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Proliferation
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values ranged from 100 µM to 200 µM across different cell lines, suggesting its effectiveness as a chemotherapeutic agent .
Research Applications
The compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting inflammation and cancer.
- Biotechnology : Utilized in assays for studying enzyme inhibition and receptor-ligand interactions.
- Material Science : Investigated for potential use in developing novel materials due to its unique chemical structure .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxypyridin-2-yl)-2-methylpropanoic acid, and how can intermediates be characterized?
Answer: A plausible synthetic route involves coupling 3-methoxy-2-pyridinecarboxylic acid derivatives with α-methylpropanoic acid precursors. For example, methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate ( ) highlights the use of pyridine ester intermediates in analogous syntheses. Key intermediates should be characterized via:
Q. How can researchers validate the structural integrity of this compound?
Answer: Structural validation requires a combination of:
- X-ray crystallography (if crystalline forms are obtainable), as demonstrated for structurally related compounds like Verinurad ().
- 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton signals in the pyridine and methylpropanoic acid regions.
- FT-IR spectroscopy to confirm carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups .
Advanced Research Questions
Q. How can analytical discrepancies in impurity profiling during synthesis be resolved?
Answer: Impurity identification requires orthogonal methods:
- LC-MS/MS to detect trace impurities (e.g., related compounds like 2-(4-ethylphenyl)-2-methylpropanoic acid; ).
- Forced degradation studies (acid/base hydrolysis, oxidative stress) to isolate degradation products, followed by comparison with pharmacopeial impurity standards (e.g., EP Impurities A–N in ).
- Quantitative NMR (qNMR) for absolute quantification of major impurities .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
Answer: Metabolic stability can be enhanced via:
- Isotope labeling (e.g., deuterium at metabolically labile positions) to slow CYP450-mediated oxidation, as seen in analogs like Ki 16425 ().
- In vitro hepatocyte assays to identify primary metabolic pathways (e.g., glucuronidation of the carboxylic acid group).
- Structural modification of the pyridine ring (e.g., fluorination at specific positions, as in ) to block enzymatic activity .
Q. How can researchers address contradictory data in enzyme inhibition assays involving this compound?
Answer: Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response curve refinement (IC₅₀/EC₅₀ determination across multiple replicates).
- Selectivity profiling against related enzymes (e.g., kinase panels) to rule out non-specific binding.
- Crystallographic studies of ligand-enzyme complexes to validate binding modes, as applied to similar propanoic acid derivatives () .
Q. What methodologies are recommended for studying the compound’s role in protein-ligand interactions?
Answer: Advanced techniques include:
- Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) in real time.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
- Molecular dynamics simulations to model interactions with targets like cyclooxygenase (COX) or G-protein-coupled receptors (GPCRs), informed by structural analogs (e.g., ibuprofen derivatives in ) .
Methodological Notes
- Synthetic Optimization: Use BF₃·Et₂O as a catalyst for cyclization steps () to improve yields.
- Safety Protocols: Follow guidelines for handling carboxylic acids (e.g., PPE requirements in ).
- Data Reproducibility: Adopt USP/EP standards for analytical validation ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
